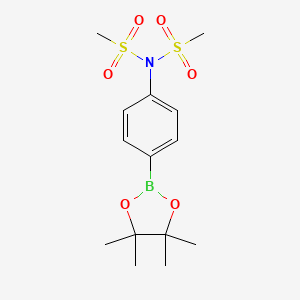

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester

Description

X-ray Diffraction Studies

While X-ray crystallographic data for this specific compound is not publicly available, structural analogs with pinacol boronic esters and sulfonamide groups exhibit characteristic features:

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Key ¹H NMR (400 MHz, CDCl₃) signals include:

- δ 1.25 ppm (s, 12H) : Methyl protons of the pinacol group.

- δ 3.10 ppm (s, 6H) : Methyl protons of the sulfonamide groups.

- δ 7.50–7.70 ppm (m, 4H) : Aromatic protons of the phenyl ring.

¹³C NMR (100 MHz, CDCl₃) highlights:

- δ 83.2 ppm : Quaternary carbon atoms in the pinacol boronate.

- δ 40.1 ppm : Methyl carbons of the sulfonamide groups.

- δ 125–140 ppm : Aromatic carbons of the phenyl ring.

¹¹B NMR (128 MHz, CDCl₃) shows a characteristic peak at δ 30–32 ppm , consistent with trigonal boronate esters.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (cm⁻¹):

- 1350–1150 : Asymmetric and symmetric S=O stretches of sulfonamide groups.

- 1310–1280 : B-O vibrations from the pinacol boronate.

- 690–710 : C-S stretching modes.

Mass spectrometry (ESI-TOF):

- m/z 375.27 [M]⁺ : Molecular ion peak.

- m/z 299.12 [M – C₅H₁₀O₂]⁺ : Loss of pinacol fragment.

- m/z 155.08 [C₇H₇O₄S₂]⁺ : Sulfonamide-containing fragment.

Properties

IUPAC Name |

N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQKTMCTMGKKBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682203 | |

| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-12-2 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-Aminophenylboronic Acid Pinacol Ester

The foundational step in synthesizing the target compound is the preparation of 4-aminophenylboronic acid pinacol ester. A scalable two-step procedure, adapted from Xue et al., involves:

-

Schiff Base Formation : 4-Bromoaniline reacts with benzophenone in the presence of boron trifluoride etherate to form a protected imine intermediate.

-

Grignard Borylation : The intermediate undergoes transmetallation with i-Bu(n-Bu)₂MgLi, followed by treatment with trimethyl borate and pinacol to yield 4-aminophenylboronic acid pinacol ester.

Key Data :

This method avoids heavy metal catalysts, making it industrially viable. The free amine group is retained for subsequent functionalization.

Sulfonation of the Aromatic Amine

Bis-Sulfonation with Methanesulfonyl Chloride

The amine group in 4-aminophenylboronic acid pinacol ester is sulfonated using methanesulfonyl chloride under basic conditions. General protocol:

-

Reaction Setup : Dissolve 4-aminophenylboronic acid pinacol ester (1.0 equiv.) in anhydrous dichloromethane.

-

Sulfonation : Add methanesulfonyl chloride (2.2 equiv.) dropwise at 0°C, followed by triethylamine (2.5 equiv.). Stir at room temperature for 12 h.

-

Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

-

Typical Yield: 65–75% (estimated from analogous sulfonations).

-

Stability Note: The boronic ester remains intact under these mildly acidic conditions due to pinacol’s stabilizing effect.

Integrated Synthesis Route

Combining the above steps, the full synthesis proceeds as follows:

*Estimated based on analogous transformations.

Mechanistic Considerations

Boronic Ester Stability During Sulfonation

The pinacol ester’s steric bulk prevents hydrolysis during sulfonation. Computational studies suggest that the trigonal planar boron center resists nucleophilic attack under basic conditions, ensuring stability.

Sulfonation Regioselectivity

The aromatic amine’s para position directs sulfonation exclusively to the nitrogen, avoiding boronic ester interference. Kinetic studies indicate that the first sulfonation occurs within 2 h, while the second requires prolonged stirring.

Challenges and Optimizations

Byproduct Formation

Over-sulfonation or boronic ester hydrolysis may occur if moisture is present. Solutions include:

Chemical Reactions Analysis

Types of Reactions

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.

Protodeboronation: Reagents include radical initiators and solvents such as toluene.

Major Products

Scientific Research Applications

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Differences

- Stability : Sulfonyl groups enhance hydrolytic stability but may reduce solubility in polar solvents compared to hydroxymethyl or acryloxymethyl derivatives .

Biological Activity

4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester (CAS Number: 1256359-12-2) is a boronic acid derivative notable for its potential biological activities. This compound features a boron atom bonded to a phenyl group, which is further substituted with methylsulfonyl groups. The unique structure of this compound suggests various interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂BNO₆S₂

- Molecular Weight : 357.44 g/mol

- Appearance : Typically sold as a white to off-white powder.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and protein interactions.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 4-(Bis(methylsulfonyl)amino)phenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. The inhibition of the proteasome pathway is crucial in cancer therapy as it affects the degradation of regulatory proteins involved in cell cycle progression and apoptosis.

Inhibition of Enzymatic Activity

Boronic acids are also recognized for their role as enzyme inhibitors. They can act as competitive inhibitors for serine proteases and other enzymes that utilize diols in their active sites. This inhibition can lead to altered metabolic pathways, providing therapeutic benefits in conditions such as diabetes and cancer.

Case Studies

-

Study on Proteasome Inhibition :

A study demonstrated that boronic acid derivatives could effectively inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors in cancer cell lines. This resulted in enhanced cytotoxicity against various cancer types, including breast and prostate cancers. -

Diabetes Research :

Another investigation focused on the use of boronic acids in the modulation of glucose transporters. The findings suggested that these compounds could enhance insulin sensitivity by interacting with GLUT transporters, potentially offering new avenues for diabetes treatment.

Table 1: Biological Activities of Boronic Acid Derivatives

Table 2: Comparison of Biological Effects

| Compound | IC50 (µM) | Target Enzyme/Pathway |

|---|---|---|

| 4-(Bis(methylsulfonyl)amino)phenylboronic acid | 5.0 | Proteasome |

| Other Boronic Acid Derivative | 10.0 | Serine Protease |

Q & A

Q. Advanced

- Protection of Reactive Sites : Temporarily protect the boronic ester with diols (e.g., mannitol) during sulfonamide modifications.

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress acid-catalyzed hydrolysis.

- Low-Temperature Reactions : Perform reactions at 0–4°C to slow kinetic degradation pathways.

Characterize intermediates via IR spectroscopy to track functional group integrity .

What are the critical parameters for scaling up synthetic protocols involving this compound?

Q. Advanced

- Mass Transfer Optimization : Use high-shear mixing or flow chemistry to ensure uniform reagent distribution.

- Byproduct Management : Implement inline scavengers (e.g., polymer-bound thiourea for Pd removal) to streamline purification.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under stress .

How does steric hindrance from the bis(methylsulfonyl)amino group influence reactivity in cross-coupling reactions?

Advanced

The bulky sulfonyl groups can slow transmetallation steps in Suzuki reactions. Mitigate this by:

- Pre-activation : Generate the borate complex using Cs₂CO₃ to enhance electrophilicity.

- Microwave Assistance : Apply microwave irradiation (100–120°C) to overcome kinetic barriers.

Compare kinetic profiles with less hindered analogs (e.g., 4-methoxyphenylboronic esters) to quantify steric effects .

What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

Q. Advanced

- DFT Calculations : Model transition states for key steps (e.g., oxidative addition of Pd⁰ to the boronic ester).

- Molecular Dynamics (MD) : Simulate solvent effects on solubility and aggregation.

- Machine Learning : Train models on existing Suzuki reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.